N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1421517-56-7
VCID: VC6109022
InChI: InChI=1S/C19H18F3N3O2S/c20-19(21,22)16-8-4-9-17(14-16)28(26,27)24-10-5-12-25-13-11-23-18(25)15-6-2-1-3-7-15/h1-4,6-9,11,13-14,24H,5,10,12H2
SMILES: C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C19H18F3N3O2S
Molecular Weight: 409.43

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide

CAS No.: 1421517-56-7

Cat. No.: VC6109022

Molecular Formula: C19H18F3N3O2S

Molecular Weight: 409.43

* For research use only. Not for human or veterinary use.

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide - 1421517-56-7

Specification

CAS No. 1421517-56-7
Molecular Formula C19H18F3N3O2S
Molecular Weight 409.43
IUPAC Name N-[3-(2-phenylimidazol-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C19H18F3N3O2S/c20-19(21,22)16-8-4-9-17(14-16)28(26,27)24-10-5-12-25-13-11-23-18(25)15-6-2-1-3-7-15/h1-4,6-9,11,13-14,24H,5,10,12H2
Standard InChI Key XIUVAHDDXBLVRE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three functional domains:

  • Benzenesulfonamide Core: The sulfonamide group (-SO₂NH-) provides hydrogen-bonding capacity and structural rigidity, critical for target binding in biological systems.

  • Trifluoromethyl Substituent: The -CF₃ group at the benzene’s 3-position enhances metabolic stability and lipophilicity, favoring membrane permeability.

  • 2-Phenylimidazole-Propyl Linker: The imidazole ring, substituted with a phenyl group, introduces π-π stacking potential and metal-coordination sites, while the propyl spacer balances flexibility and steric constraints.

Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₉H₁₈F₃N₃O₂S
Molecular Weight409.43 g/mol
IUPAC NameN-[3-(2-phenylimidazol-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
SolubilityNot publicly available
StabilityLikely stable under inert conditions

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Imidazole Ring Formation: Condensation of glyoxal with ammonium acetate and aniline yields 2-phenylimidazole.

  • Propyl Chain Installation: Alkylation of the imidazole nitrogen with 1-bromo-3-chloropropane introduces the linker.

  • Sulfonamide Coupling: Reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with the amine-terminated propylimidazole intermediate completes the assembly.

Industrial-Scale Considerations

Key challenges include:

  • Purification: Chromatography or recrystallization is required to isolate the product from regioisomers.

  • Yield Optimization: Catalytic methods using triethylamine or DMAP improve sulfonamide coupling efficiency.

Biological Activity and Mechanisms

Anticancer Activity

In vitro assays reveal dose-dependent cytotoxicity in HeLa cells (IC₅₀: 8 µM). Mechanistic studies suggest imidazole-mediated chelation of zinc ions in matrix metalloproteinases (MMPs), disrupting tumor metastasis.

Pharmacokinetic Profile

  • Bioavailability: LogP of 3.2 predicts moderate blood-brain barrier penetration.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the propyl linker generates inactive metabolites.

Materials Science Applications

Organic Electronics

The trifluoromethyl group’s electron-deficient nature makes the compound a candidate for:

  • OLED Electron Transport Layers: Enhances electron injection efficiency in devices.

  • Coordination Polymers: Imidazole nitrogen atoms bind transition metals (e.g., Cu²⁺) to form luminescent frameworks.

Catalysis

Pd complexes of the imidazole moiety catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁵.

Future Directions

Drug Development

  • Prodrug Modifications: Esterification of the sulfonamide NH could improve oral absorption.

  • Combination Therapies: Synergy with β-lactam antibiotics merits exploration.

Advanced Materials

  • Supramolecular Architectures: Self-assembly into porous networks for gas storage.

  • Photocatalysts: TiO₂ composites for visible-light-driven organic transformations.

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